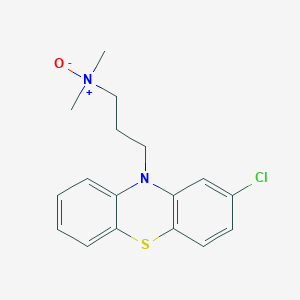

![molecular formula C14H10BrClNNaO2 B195791 Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate CAS No. 127792-45-4](/img/structure/B195791.png)

Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate

Overview

Description

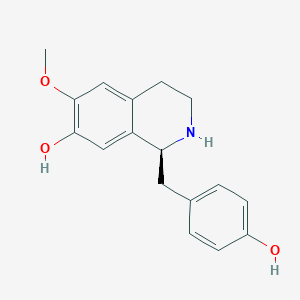

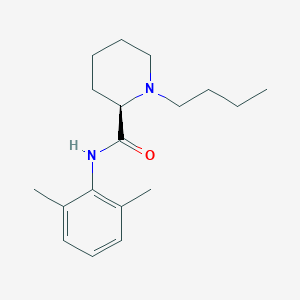

“Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate” is a chemical compound with the molecular formula C14H10BrClNNaO2 . It is also known as Diclofenac Sodium Impurity D .

Molecular Structure Analysis

The molecular weight of this compound is 362.58 g/mol . The InChI string representation of its structure isInChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1.

Scientific Research Applications

Phenylating Agent in Organic Synthesis

Sodium tetraphenylborate (NaBPh4) is utilized in the phenylation of alkenes and acid chlorides. It acts as a phenylating agent in the presence of palladium(II) acetate and silver acetate, producing phenylated alkenes with varying yields. This showcases its role in organic synthesis, particularly in introducing phenyl groups into different molecular structures (Cho, Itotani, & Uemura, 1993).

C-H Activation and Regioselectivity Studies

Sodium acetate plays a crucial role in C-H activation of para-substituted phenyl imines. Its presence significantly influences the rate and regioselectivity of these reactions. The study of these reactions contributes to understanding electrophilic C-H activation mechanisms, which are fundamental in organic chemistry (Li, Brennessel, & Jones, 2009).

In Bromination Reactions

Sodium acetate is involved in the bromination of benzylidene 2-pyridylhydrazone. This reaction leads to the formation of benzylidene 2-(N-bromopyridylium)-hydrazone bromide and subsequently to 3-phenyl-s-triazolo[4,3-a] pyridine. Such bromination reactions are critical in synthesizing various organic compounds with potential applications in medicinal chemistry and material science (Gibson, 1963).

Role in Synthesis of Labelled Compounds

In the field of radiopharmaceuticals, sodium acetate is used in the synthesis of labelled compounds, such as in the preparation of 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureido benzene. This application is essential in developing radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine (Azim et al., 1997).

Claisen Ester Condensation

Sodium is utilized to promote Claisen ester condensation, a fundamental reaction in organic synthesis. It facilitates the formation of compounds like ethyl γγγ-trifluoroacetoacetate, a key intermediate in synthesizing various organic molecules (Burdon & McLoughlin, 1964).

In Oxidative Lignin Analysis

Sodium chlorite is used in oxidative lignin analysis, an essential technique in plant research. This application is significant in understanding the composition of plant materials, which is crucial for industries like biofuel production and paper manufacturing (Collings, Yokoyama, & Bergen, 1978).

As a Promoter in Organic Chemistry Experiments

Solid sodium chloride or its solutions are often used in organic chemistry experiments to modify reaction conditions, such as in the preparation of cyclohexene and ethyl acetate. Its role in these experiments highlights its versatility as a reagent in laboratory settings (Huang De-n, 2013).

Mechanism of Action

Target of Action

The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .

Mode of Action

Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .

Pharmacokinetics

It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .

Result of Action

The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.

Action Environment

The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .

Properties

IUPAC Name |

sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEGIAAJWFDGJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClNNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635563 | |

| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127792-45-4 | |

| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

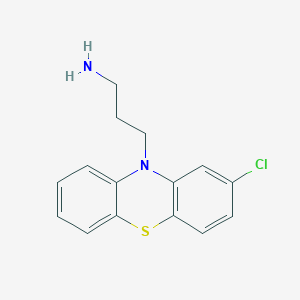

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)

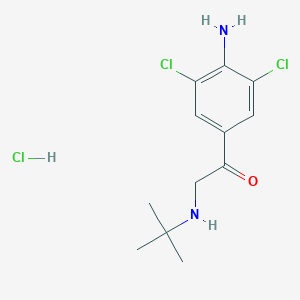

![8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One](/img/structure/B195747.png)